4-Methoxy-6-methylpyrimidine-2-carboxamide
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Overview
Description
4-Methoxy-6-methylpyrimidine-2-carboxamide is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 g/mol . It is a pyrimidine derivative, characterized by a methoxy group at the 4th position and a methyl group at the 6th position of the pyrimidine ring, along with a carboxamide group at the 2nd position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-methylpyrimidine-2-carboxamide typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 4-methoxy-6-methylpyrimidine with a suitable amide source, such as ammonium carbonate or an amine, in the presence of a catalyst . The reaction is usually carried out in an organic solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the availability of raw materials, cost considerations, and the desired purity of the final product. Optimization of reaction conditions, including temperature, pressure, and reaction time, is crucial to achieve high yields and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-methylpyrimidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxamide group to an amine or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
4-Methoxy-6-methylpyrimidine-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Methoxy-6-methylpyrimidine-2-carboxamide involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting or modulating the activity of enzymes or receptors involved in various physiological processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylpyrimidine-5-carboxamide: Similar structure but with different substitution patterns.
6-Methoxy-4-methylpyrimidine-2-carboxamide: Another isomer with a different arrangement of functional groups.
Uniqueness
4-Methoxy-6-methylpyrimidine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H9N3O2 |
---|---|
Molecular Weight |
167.17 g/mol |
IUPAC Name |
4-methoxy-6-methylpyrimidine-2-carboxamide |
InChI |
InChI=1S/C7H9N3O2/c1-4-3-5(12-2)10-7(9-4)6(8)11/h3H,1-2H3,(H2,8,11) |
InChI Key |
NUIOELDVWVKCKX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C(=O)N)OC |
Origin of Product |
United States |
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